

Fluotrimazole: A Technical Overview of its Molecular Characteristics and Antifungal Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antifungal agent **Fluotrimazole**, detailing its molecular properties, mechanism of action, and the experimental framework for its evaluation.

Core Molecular and Physical Properties

Fluotrimazole is a triazole-based fungicide.[1] Its fundamental chemical and physical characteristics are summarized below.

Property	Value	Source
Molecular Formula	C22H16F3N3	[2][3]
Molecular Weight	379.38 g/mol	[4]
CAS Number	31251-03-3	[3]
IUPAC Name	1-[diphenyl-[3- (trifluoromethyl)phenyl]methyl]- 1,2,4-triazole	
Melting Point	132°C	[5]
Physical Description	White crystalline solid	[5]



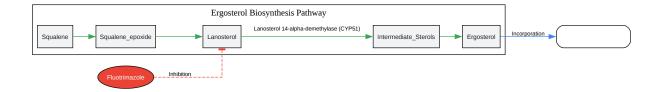
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluotrimazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[4] This is achieved through the inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14-alpha-demethylase (CYP51).[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.

Signaling Pathway Diagram

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by **Fluotrimazole**.



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Mechanism of **Fluotrimazole** via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

While specific experimental protocols detailing the evaluation of **Fluotrimazole** are not readily available in the public domain, a standard methodology for assessing the inhibitory activity of azole antifungals against lanosterol 14-alpha-demethylase is the CYP51 reconstitution assay. The following is a generalized protocol based on established methods for similar compounds.



In Vitro Lanosterol 14-alpha-demethylase (CYP51) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Fluotrimazole** against fungal lanosterol 14-alpha-demethylase.

Materials:

- Recombinant fungal CYP51 enzyme
- Cytochrome P450 reductase
- Lanosterol (substrate)
- Fluotrimazole (test compound)
- NADPH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- Organic solvent (e.g., ethyl acetate for extraction)
- Internal standard for chromatography
- High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Fluotrimazole** in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the **Fluotrimazole** stock solution to create a range of test concentrations.
 - Prepare a reaction mixture containing the reaction buffer, CYP51, and cytochrome P450 reductase.



• Enzyme Inhibition Assay:

- Add the various concentrations of Fluotrimazole to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
- Initiate the enzymatic reaction by adding lanosterol and NADPH.
- Allow the reaction to proceed for a defined period.
- Terminate the reaction by adding a quenching agent (e.g., a strong acid or base).
- Extraction and Analysis:
 - Extract the sterols from the reaction mixture using an organic solvent.
 - Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
 - Analyze the samples by HPLC or GC-MS to quantify the amount of lanosterol and the product (demethylated lanosterol).

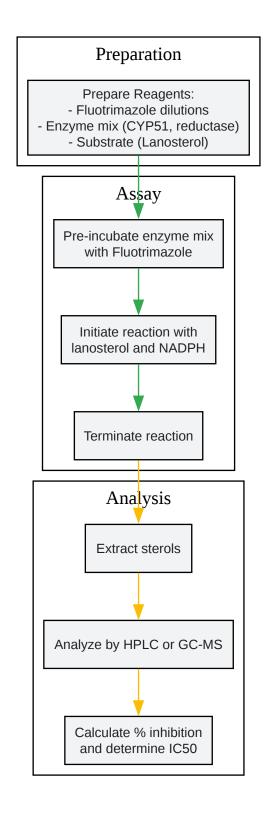
Data Analysis:

- Calculate the percentage of inhibition for each concentration of Fluotrimazole compared to a control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the Fluotrimazole concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

The workflow for the in vitro inhibition assay is depicted below.





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A generalized workflow for determining the in vitro inhibitory activity of **Fluotrimazole**.



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